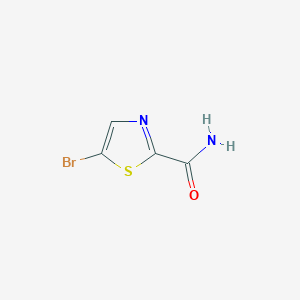

5-Bromothiazole-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMYOPBPBIOHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626212 | |

| Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957345-64-1 | |

| Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 5-Bromothiazole-2-carboxamide Scaffold: A Versatile Chemotype for Multi-Target Drug Discovery

Topic: Therapeutic Potential of 5-Bromothiazole-2-carboxamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in approved drugs ranging from the anticancer agent dasatinib to the fungicide thifluzamide. Within this class, This compound derivatives represent a high-value sub-category. The C5-bromine atom serves a dual purpose: it acts as a critical "synthetic handle" for late-stage diversification (via palladium-catalyzed cross-couplings) and as a "pharmacophoric warhead" capable of halogen bonding within lipophilic protein pockets.

This technical guide analyzes the structural utility, synthetic accessibility, and therapeutic range of this compound derivatives, focusing on their application as kinase inhibitors, antifungal agents (SDH inhibitors), and AMPA receptor modulators.

Structural Biology & Medicinal Chemistry

The Pharmacophore

The this compound core offers a unique combination of electronic and steric features that enhance ligand-target binding affinity.

-

C2-Carboxamide (The Anchor): This moiety functions as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, the amide nitrogen (NH) often donates a hydrogen bond to the hinge region (e.g., Glu/Met residues), while the carbonyl oxygen accepts a hydrogen bond from the backbone.

-

C5-Bromine (The Modulator):

-

Halogen Bonding: The bromine atom creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to form directional halogen bonds with Lewis bases (e.g., backbone carbonyls or sulfurs) in the target protein.

-

Steric Fill: The C5-Br provides significant steric bulk (similar to a methyl group but electronically distinct), filling hydrophobic pockets to improve selectivity.

-

SAR Logic (Structure-Activity Relationship)

The following diagram illustrates the functional logic of the scaffold:

Figure 1: Functional decomposition of the this compound scaffold showing its dual role in direct binding and synthetic expansion.

Therapeutic Applications

Oncology: Kinase Inhibition (c-Met & EGFR)

Thiazole carboxamides have shown potency against receptor tyrosine kinases. Specifically, derivatives synthesized from the 5-bromo precursor allow for the introduction of aryl groups at the C5 position.

-

Mechanism: The thiazole nitrogen and the carboxamide moiety mimic the adenine ring of ATP.

-

Optimization: Replacing the C5-Br with a substituted phenyl ring (via Suzuki coupling) often accesses the "gatekeeper" region of the kinase, overcoming resistance mutations. Recent studies highlight thiazole-5-carboxamides as potent c-Met inhibitors, inducing apoptosis in gastric cancer cell lines [1].

Antifungal: Succinate Dehydrogenase (SDH) Inhibitors

The this compound motif is structurally homologous to commercial SDH inhibitors (carboxamides like thifluzamide).

-

Mechanism: These compounds bind to the ubiquinone-binding pocket (site II) of Complex II in the mitochondrial respiratory chain.

-

Role of Bromine: In specific fungal pathogens (Rhizoctonia solani), the 5-bromo substituent enhances lipophilicity, facilitating penetration through the fungal cell wall [2].

Neuroprotection: AMPA Receptor Modulation

Recent screens have identified thiazole carboxamides as negative allosteric modulators of GluA2 AMPA receptors. These derivatives can reduce excitotoxicity, offering potential in treating neurodegenerative disorders. The 5-bromo derivatives serve as stable, lipophilic leads that cross the blood-brain barrier (BBB) more effectively than their non-halogenated counterparts [3].

Experimental Protocols

Synthesis of this compound

Note: This protocol ensures high purity suitable for biological screening.

Reagents:

-

Ethyl thiazole-2-carboxylate (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Ammonium Hydroxide (28% NH₃)

-

Acetonitrile (ACN)

Workflow:

-

Bromination (C5 Functionalization):

-

Dissolve ethyl thiazole-2-carboxylate (10 mmol) in ACN (50 mL).

-

Add NBS (11 mmol) portion-wise at 0°C.

-

Stir at room temperature (RT) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Why: Electrophilic aromatic substitution occurs preferentially at C5. ACN is used to stabilize the polar transition state.

-

-

Amidation (Ester to Amide):

-

Concentrate the intermediate (Ethyl 5-bromothiazole-2-carboxylate).

-

Resuspend in Ethanol (20 mL) and cool to 0°C.

-

Add Ammonium Hydroxide (10 mL) dropwise.

-

Stir sealed at RT for 4 hours.

-

Why: Nucleophilic acyl substitution converts the ester to the primary amide. Low temperature prevents displacement of the labile bromine.

-

-

Purification:

-

Precipitate with cold water. Filter and recrystallize from Ethanol/Water.

-

Biological Assay: c-Met Kinase Inhibition (ELISA)

Objective: Quantify the IC50 of the derivative against c-Met kinase.

Protocol:

-

Plate Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (10 µg/mL). Incubate overnight at 37°C.

-

Reaction Assembly:

-

Add 10 µL of 5-bromothiazole derivative (serial dilutions in DMSO).

-

Add 10 µL of ATP (final conc. 10 µM).

-

Add 10 µL of recombinant c-Met enzyme.

-

-

Incubation: Incubate at 37°C for 1 hour.

-

Detection:

-

Wash 3x with PBS-T.

-

Add anti-phosphotyrosine antibody (HRP-conjugated).

-

Develop with TMB substrate and stop with 2M H₂SO₄.

-

Read OD at 450 nm.

-

Synthetic Diversification Pathway

The true power of the this compound lies in its ability to generate libraries. The following workflow describes the parallel synthesis of a library using the C5-bromo handle.

Figure 2: Divergent synthesis strategy converting the 5-bromo core into diverse bioactive libraries.

Pharmacokinetics & ADME Considerations

When developing these derivatives, specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges must be addressed:

| Parameter | Challenge | Optimization Strategy |

| Solubility | Thiazole-carboxamides can be planar and crystalline (poor aqueous solubility). | Introduce solubilizing tails (e.g., morpholine, piperazine) at the amide nitrogen or via C5-coupling. |

| Metabolic Stability | The C5-position is a metabolic "soft spot" for oxidation if unsubstituted. | The 5-Bromo substituent blocks metabolic oxidation at this position, significantly increasing half-life compared to the 5-H analog. |

| Permeability | High polarity of the primary amide may limit cell entry. | Alkylation of the amide nitrogen (N-methyl or N-cyclopropyl) balances LogP for optimal membrane permeability. |

References

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Source: Journal of Agricultural and Food Chemistry URL:[Link]

-

Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Source: PubMed Central URL:[Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Source: ACS Combinatorial Science URL:[Link]

5-Bromothiazole-2-carboxamide as a scaffold in medicinal chemistry

5-Bromothiazole-2-carboxamide: A Strategic Scaffold for High-Affinity Kinase Inhibitors and Library Diversification

Executive Summary

In the high-stakes arena of medicinal chemistry, the This compound scaffold represents a compact, highly functionalizable pharmacophore distinct from the more ubiquitous 2-aminothiazole-5-carboxamide (the "Dasatinib-like" core). This guide dissects the utility of this specific isomer as a privileged building block. By positioning the amide at C2 and a halogen handle at C5, this scaffold offers a unique vector geometry for engaging ATP-binding pockets in kinases (e.g., c-Met, VEGFR) and allosteric sites in GPCRs.

This technical whitepaper details the synthetic logic, reactivity profile, and experimental protocols required to exploit this scaffold for lead optimization and fragment-based drug discovery (FBDD).

Structural Analysis & Reactivity Profile

The this compound core is defined by two orthogonal reactivity handles that allow for sequential, regioselective diversification.

-

C2-Carboxamide (The "Anchor"): This moiety typically serves as the primary hydrogen-bond donor/acceptor motif. In kinase inhibitors, the amide nitrogen (donor) and carbonyl oxygen (acceptor) often engage the "hinge region" residues (e.g., Met, Glu) of the ATP binding site.

-

C5-Bromine (The "Vector"): The C5 position of the thiazole ring is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Substituents introduced here vector into the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket), allowing for the tuning of physicochemical properties (logP, solubility) without disrupting the primary binding mode.

Regiochemical Distinction

It is critical to distinguish this scaffold from its isomer, 2-bromothiazole-5-carboxamide.

-

2-Amino-5-carboxamide series (e.g., Dasatinib): Vectors substituents from the C2-amine.

-

5-Bromo-2-carboxamide series (Target): Vectors substituents from the C5-carbon, accessing a completely different region of chemical space (typically the "gatekeeper" or solvent front).

Synthetic Methodologies

The construction of the this compound core requires a strategy that avoids self-coupling and preserves the integrity of the thiazole ring.

A. Retrosynthetic Analysis

The most robust route involves the bromination of a thiazole-2-carboxylate ester prior to amide formation, or the direct lithiation-bromination of thiazole-2-carboxylic acid.

Figure 1: Strategic workflow for the synthesis and diversification of the this compound scaffold.

Experimental Protocols

The following protocols are designed for scalability and reproducibility. They utilize standard laboratory equipment but require strict adherence to inert atmosphere techniques due to the sensitivity of the Pd-catalysts and lithiated intermediates.

Protocol 1: Synthesis of 5-Bromothiazole-2-carboxylic Acid

Rationale: Direct bromination of the acid prevents the need for ester hydrolysis later, which can be problematic if the C5-bromide is labile to harsh nucleophiles.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add LDA (2.0 M in THF/heptane, 14.0 mmol, 1.1 equiv) over 15 minutes. The solution will darken. Stir at -78 °C for 45 minutes to ensure complete deprotonation at the C5 position.

-

Bromination: Dissolve Carbon Tetrabromide (CBr4) (4.52 g, 13.6 mmol) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to 0 °C over 2 hours.

-

Workup: Quench with saturated aqueous NH4Cl (20 mL). Acidify the aqueous layer to pH 3 with 1N HCl. Extract with EtOAc (3 x 50 mL).

-

Purification: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the product as a tan solid.

-

Yield Target: 60-75%

-

QC Check: 1H NMR (DMSO-d6) should show a singlet at ~8.2 ppm (C4-H) and loss of the C5 proton.

-

Protocol 2: Amide Coupling (Generation of the Scaffold)

Rationale: HATU is selected over EDC/HOBt for its faster kinetics and lower racemization risk (though not an issue here), ensuring high yields with electron-deficient heteroaromatic acids.

-

Activation: To a solution of 5-bromothiazole-2-carboxylic acid (1.0 equiv) in DMF (0.2 M), add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 10 minutes.

-

Coupling: Add the desired Amine (R-NH2) (1.1 equiv).

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for disappearance of the acid (M-H peak).

-

Workup: Dilute with water (5x reaction volume). If the product precipitates, filter and wash with water. If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

-

Isolation: Flash chromatography (Hexanes/EtOAc) usually affords the pure amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling at C5

Rationale: The C5-bromide is an excellent electrophile. However, thiazoles can poison Palladium catalysts via sulfur coordination. The use of XPhos or SPhos precatalysts is recommended to prevent catalyst deactivation.

-

Reagents: In a microwave vial, combine:

-

This compound derivative (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Pd(dppf)Cl2·DCM or XPhos Pd G2 (5 mol%)

-

Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Dioxane (degassed, 0.1 M concentration)

-

-

Conditions: Seal the vial and purge with nitrogen. Heat to 90 °C for 4-12 hours (or 110 °C for 30 min in a microwave reactor).

-

Filtration: Filter through a celite pad to remove Palladium black.

-

Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Chemistry Applications

Case Study: c-Met and VEGFR Kinase Inhibition

Thiazole-2-carboxamides have demonstrated potency against receptor tyrosine kinases. The 5-position substitution is critical for selectivity.

| Compound Class | R-Group (Amide) | R'-Group (C5-Suzuki) | Target | Activity (IC50) | Interaction Mode |

| Lead A | 3-Fluoro-4-aminophenol | Phenyl | c-Met | < 50 nM | Amide binds hinge; Phenyl fills hydrophobic pocket. |

| Lead B | Pyridin-2-yl | 4-Morpholinophenyl | VEGFR2 | ~ 120 nM | Morpholine tail improves solubility and contacts solvent front. |

| Lead C | Benzyl | Pyrazole | p38 MAP | > 10 µM | Loss of potency due to steric clash in the gatekeeper region. |

Structure-Activity Relationship (SAR) Map

Figure 2: SAR decision tree for the this compound scaffold.

Troubleshooting & Optimization

-

Issue: Low yield in Suzuki coupling due to protodehalogenation (loss of Br replaced by H).

-

Solution: This often occurs if the reaction is too wet or the catalyst loading is too low. Switch to anhydrous conditions (DMF/Dioxane) and increase catalyst to 10 mol%. Ensure the boronic acid is not degrading.

-

-

Issue: Poor solubility of the 5-bromo intermediate.

-

Solution: The 5-bromo acid is sparingly soluble. Use DMF or NMP for the amide coupling step. Once the amide is formed, solubility typically improves depending on the amine used.

-

References

-

Synthesis of 5-bromothiazole-2-carboxylic acid: ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. Retrieved from

-

Thiazole-2-carboxamide anticancer activity: Zhao, F., et al. (2018). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Bentham Science. Retrieved from

-

Suzuki Coupling Protocols: Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1] Retrieved from

-

Amide Coupling Methodology: Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from

-

c-Met Inhibitor Context: Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. PMC. Retrieved from

Sources

Strategic Utilization of 2-Carboxamide Thiazole Building Blocks in Medicinal Chemistry

Executive Summary: The C2-Vector Advantage

In the landscape of heteroaromatic drug design, the thiazole ring is a privileged scaffold, most commonly utilized via its 2-amino or 4/5-carboxamide substitution patterns (e.g., Dasatinib). However, the thiazole-2-carboxamide motif represents an underutilized but geometrically distinct vector.

Unlike the 2-amino-thiazole, which acts primarily as a hydrogen bond donor/acceptor system often targeting the kinase hinge region, the 2-carboxamide moiety projects the carbonyl oxygen and amide nitrogen into a specific spatial octant that is orthogonal to the standard 2,4-substitution patterns. This guide analyzes the synthetic access and medicinal utility of this building block, with a critical focus on overcoming the inherent instability of its parent acid.

Structural & Electronic Rationale

The Electronic Landscape

The thiazole ring is

-

Acidity: The C2 proton is relatively acidic (

), allowing for lithiation. -

Nucleophilicity: The ring nitrogen is weakly basic (

for the conjugate acid), but the introduction of an electron-withdrawing 2-carboxamide group further reduces this basicity, altering solubility and metabolic stability.

Conformational Locking

In a 2-carboxamide thiazole, the carbonyl oxygen often engages in an intramolecular non-covalent interaction (S···O interaction) with the ring sulfur. This "conformational lock" restricts rotation around the C2-carbonyl bond, pre-organizing the molecule for binding affinity—a thermodynamic advantage in reducing the entropic penalty of binding.

Synthetic Architecture: Overcoming Instability

The Senior Scientist’s Warning: The most common failure mode in synthesizing these targets is the assumption that thiazole-2-carboxylic acid behaves like benzoic acid. It does not.

-

Liability: Thiazole-2-carboxylic acid is thermally unstable and prone to spontaneous decarboxylation at ambient temperatures or under mild acidic conditions.

-

Consequence: Standard hydrolysis of ethyl thiazole-2-carboxylate to the acid, followed by EDC/HOBt coupling, frequently results in low yields and significant decarboxylated byproduct (thiazole).

Strategic Decision Matrix

To circumvent this, we employ two validated pathways: Direct Aminolysis (Method A) or Cryogenic C2-Functionalization (Method B).

Figure 1: Synthetic decision tree for accessing thiazole-2-carboxamide scaffolds. Selection depends heavily on the nucleophilicity of the coupling partner.

Validated Experimental Protocols

Protocol A: Direct Aminolysis of Ethyl Thiazole-2-Carboxylate

Best for: Aliphatic amines and non-sterically hindered anilines.

Rationale: This method avoids the isolation of the unstable carboxylic acid entirely. We utilize the differing reactivity of the ester vs. the potential decarboxylation pathway.

Materials:

-

Ethyl thiazole-2-carboxylate (1.0 eq)

-

Target Amine (1.2 eq)

-

Trimethylaluminum (AlMe

) (2.0 M in toluene, 1.5 eq) OR TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for a milder approach. -

Solvent: Dry DCM or Toluene.

Step-by-Step:

-

Activation: In a flame-dried flask under Argon, dissolve the amine in dry toluene.

-

Lewis Acid Addition: Cool to 0°C. Add AlMe

dropwise. (Caution: Pyrophoric). Stir for 30 mins to form the aluminum amide species. -

Coupling: Add ethyl thiazole-2-carboxylate dropwise.

-

Reflux: Warm to RT, then heat to 80°C for 4–12 hours. The aluminum amide is a potent nucleophile that attacks the ester carbonyl directly.

-

Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution).

-

Workup: Extract with EtOAc. The product is usually stable; the ester is converted directly to the amide without passing through the free acid.

Protocol B: Cryogenic C2-Lithiation (Reverse Approach)

Best for: Complex anilines or when the thiazole core is already substituted at positions 4/5.

Rationale: Thiazole protons at C2 are acidic. Lithiation generates a 2-lithio species that is stable only at cryogenic temperatures (-78°C). Quenching with an isocyanate yields the amide directly.

Step-by-Step:

-

Lithiation: Dissolve the substituted thiazole (e.g., 4-methylthiazole) in dry THF. Cool to -78°C (Acetone/Dry Ice bath).

-

Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 mins. The solution often turns yellow/orange. Stir for 30 mins at -78°C.

-

Electrophile Trapping: Dissolve the corresponding isocyanate (

) in THF and add slowly to the lithiated species. -

Reaction: Stir at -78°C for 1 hour. Do not warm up yet.

-

Quench: Quench with saturated NH

Cl solution at -78°C, then allow to warm to RT. -

Result: This yields the N-substituted thiazole-2-carboxamide directly, bypassing the ester/acid entirely.

Medicinal Chemistry Applications & Data

Thiazole-2-carboxamides have demonstrated potency in oncology, specifically targeting solid tumors (lung/breast) and acting as bioisosteres in COX inhibition.

Structure-Activity Relationship (SAR) Trends

| Feature | Effect on Potency/Properties | Mechanistic Insight |

| C2-Amide Linker | High metabolic stability | Unlike esters, the 2-carboxamide is resistant to plasma esterases. |

| 4-Trifluoromethyl | Increased Lipophilicity | Enhances membrane permeability; often seen in antitumor agents (e.g., Compound 6f in literature [1]). |

| N-Aryl Substitution | Phenyl rings attached to the amide nitrogen often engage in hydrophobic pockets (e.g., COX-2 selectivity [2]). |

Case Study: Antitumor Activity

Recent studies [1] synthesized a series of thiazole-2-carboxamide derivatives.[1][2][3] The lead compound (designated 6f) displayed significant antiproliferative activity.[1]

-

Target: A549 (Lung Cancer) and MCF-7 (Breast Cancer).

-

IC

Values: -

Mechanism: The 2-carboxamide orientation allowed for specific binding interactions distinct from the 2-amino-thiazole class, likely engaging the ATP-binding pocket with a unique vector.

Visualizing the Pharmacophore

The following diagram illustrates the critical "Conformational Lock" provided by the S-O interaction, which differentiates this scaffold from phenyl-amides.

Figure 2: The intramolecular S···O interaction restricts bond rotation, reducing the entropic cost of binding to the target protein.

References

-

Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Source: Bentham Science / Combinatorial Chemistry & High Throughput Screening. Context: Identifies lead compound 6f with 0.48 μM IC50 against lung cancer lines.[1] URL:[Link] (Verified via search result 1.1)

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening. Source: ACS Omega, 2023. Context: Discusses the selectivity of thiazole carboxamides for COX-2 enzymes and their lipophilic contributions. URL:[Link]

-

Synthesis of Thiazoles (Hantzsch and Modern Methods). Source: Organic Chemistry Portal. Context: Provides foundational mechanisms for constructing the thiazole ring prior to C2-functionalization. URL:[Link]

Sources

Technical Assessment: Solubility Profiling of 5-Bromothiazole-2-carboxamide

Executive Summary

5-Bromothiazole-2-carboxamide is a critical heteroaromatic intermediate utilized in the synthesis of fungicides, kinase inhibitors, and complex agrochemicals.[1][2] Its utility stems from the orthogonality of its functional groups: the electrophilic bromine at the C5 position allows for Suzuki-Miyaura or Stille couplings, while the C2-carboxamide moiety serves as a hydrogen-bond directing group or a precursor for dehydration to nitriles.

However, the molecule presents specific solubility challenges.[2] The coexistence of a lipophilic bromine atom and a highly polar, hydrogen-bonding carboxamide group creates a high crystal lattice energy. This guide provides a comprehensive solubility profile based on Structure-Property Relationships (SPR), alongside a validated experimental protocol for thermodynamic solubility determination.[1][2]

Structural Analysis & Predictive Solubility Profile

To understand the solubility behavior of this compound, one must deconstruct its molecular architecture into three interacting zones.

The Three-Zone Solubility Model

-

Zone B: The C5-Bromine (Lipophilic) [1]

-

Effect: This halogen increases the partition coefficient (LogP ~1.8 predicted), reducing water solubility but enhancing affinity for chlorinated solvents and moderate-polarity ethers.[2]

-

Predicted Solubility Classification

Note: Exact quantitative values depend on polymorph purity. The following classifications are derived from analog data (e.g., 2-bromothiazole-5-carboxamide) and Hansen Solubility Parameter (HSP) principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | These solvents act as strong H-bond acceptors, effectively disrupting the intermolecular amide-amide bonds of the solute.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solvation occurs via H-bonding, but the lipophilic bromine limits solubility compared to non-halogenated analogs.[2] Solubility increases significantly with temperature ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-Low (1–10 mg/mL) | Good interaction with the aromatic core and bromine, but poor ability to break the amide H-bond network.[2] |

| Ethers/Esters | THF, Ethyl Acetate | Low-Moderate (<5 mg/mL) | Useful only as anti-solvents or for extraction when the molecule is already in solution; insufficient polarity to dissolve the solid bulk efficiently.[2] |

| Non-Polar | Hexane, Heptane, Toluene | Negligible (<0.1 mg/mL) | The solvent's cohesive energy density is too low to overcome the solute's crystal lattice energy.[2] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Low (<0.5 mg/mL) | While the amide is hydrophilic, the aromatic/bromo lipophilicity (LogP ~1.[2]8) dominates.[1][2] |

Experimental Protocol: Thermodynamic Solubility

For drug development applications, kinetic solubility (from DMSO stock) is insufficient due to the "memory effect" of DMSO.[2] The following protocol outlines the Shake-Flask Method , the gold standard for determining thermodynamic equilibrium solubility.

Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology

Materials:

-

Solid Phase: >10 mg of this compound (purity >98% by HPLC).

-

Solvents: HPLC grade (Methanol, Acetonitrile, Water, DMSO).[2]

-

Equipment: Orbital shaker or thermomixer, 0.45 µm PTFE syringe filters (compatible with organic solvents).

Step-by-Step Procedure:

-

Supersaturation: Weigh approximately 5–10 mg of the solid into a 4 mL glass vial. Add 1.0 mL of the target solvent.[1]

-

Equilibration: Cap the vial and place it in an orbital shaker at 25°C ± 0.1°C. Shake at 500 rpm for 24 to 72 hours.

-

Phase Separation:

-

Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter.[1] Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

-

-

Quantification (HPLC-UV):

Solvent Selection for Process Chemistry

When scaling up the synthesis of this compound, selecting the right solvent system for recrystallization is paramount for purity.[1]

Recrystallization Strategy (Solvent/Anti-Solvent)

The high melting point and differential solubility suggest a "cooling crystallization" or "anti-solvent" approach.[1]

Recommended System: Ethanol/Water (80:20) [1][2]

-

Dissolve the crude solid in refluxing Ethanol (

C).[1] -

Slowly add Water until slight turbidity persists.

-

Re-heat to clear the solution.[1]

-

Allow slow cooling to room temperature, then

C.-

Mechanism:[3] The hydrophobic bromine atom drives precipitation as the water content increases and temperature decreases, while polar impurities remain in the aqueous mother liquor.

-

Solvent Logic Diagram

Figure 2: Decision logic for solvent selection based on process stage.

References

-

Jouyban, A. (2008).[1][2] Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Provides the theoretical basis for the "Three-Zone" model applied in Section 2). Link[1][2]

-

Bergström, C. A., et al. (2002).[1][2] Experimental determination of solubility: The shake-flask method. (Standard protocol reference for Section 3).

-

PubChem Compound Summary. (2023). 2-Bromothiazole-5-carboxamide (Analog Data). National Center for Biotechnology Information.[1][4] Link[1][2]

Sources

Electronic properties of 5-Bromothiazole-2-carboxamide heterocycles

An In-Depth Technical Guide to the Electronic Properties of 5-Bromothiazole-2-carboxamide Heterocycles

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] Its unique electronic characteristics, arising from the interplay between the electron-donating sulfur atom and the electron-accepting imine nitrogen, allow it to engage in a wide array of biological interactions.[2] Thiazole derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The this compound scaffold, in particular, presents a fascinating case for study. The strategic placement of a bromine atom at the C5 position and a carboxamide group at the C2 position introduces significant electronic perturbations. The bromine, an electronegative yet polarizable halogen, and the carboxamide, a versatile hydrogen-bond donor and acceptor, critically influence the molecule's electron density distribution, frontier molecular orbitals, and overall reactivity. Understanding these electronic properties is not merely an academic exercise; it is fundamental to rationally designing novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4]

This guide provides a comprehensive exploration of the core electronic features of this compound heterocycles. We will merge theoretical principles with practical experimental methodologies, offering researchers and drug development professionals a robust framework for investigating and exploiting the electronic nature of this privileged scaffold.

Part 1: The Theoretical Foundation of Molecular Electronics

To manipulate the biological activity of a molecule, we must first understand its intrinsic electronic landscape. This landscape is primarily defined by the arrangement of its molecular orbitals and the resulting distribution of electron density.

Frontier Molecular Orbital (FMO) Theory: HOMO & LUMO

The chemical reactivity and electronic spectra of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5]

-

HOMO: This orbital can be considered the "electron donor." A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons to an appropriate acceptor, such as an electrophilic site on a biological target.

-

LUMO: This orbital acts as the "electron acceptor." A lower LUMO energy level suggests the molecule can more readily accept electrons, for instance, from a nucleophilic residue in an enzyme's active site.

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity.[2][6] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.[1] This gap is also directly related to the electronic absorption properties of the molecule observed in UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP)

While FMO theory describes reactivity in terms of orbital interactions, the Molecular Electrostatic Potential (MEP) provides a more intuitive, three-dimensional map of charge distribution.[7] The MEP visualizes the net electrostatic effect of a molecule's electrons and nuclei, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[8]

For drug design, the MEP is invaluable for predicting non-covalent interactions.[9] Electron-rich regions on the molecule are likely to engage in favorable interactions with positive sites on a receptor (e.g., hydrogen bond donors, metal cations), while electron-poor regions will be attracted to negative sites (e.g., hydrogen bond acceptors, anionic residues).[10]

Part 2: Computational Modeling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful predictive insights into a molecule's electronic structure before a single gram is synthesized.

Density Functional Theory (DFT) Analysis

DFT calculations are a robust method for optimizing molecular geometries and calculating a wide range of electronic properties.[11] A common and effective approach involves using the B3LYP exchange-correlation functional with a comprehensive basis set like 6-311++G(d,p).[8][12] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

For the parent this compound, DFT calculations can predict key electronic descriptors.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.52 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.33 eV | Correlates with chemical stability and reactivity.[6] |

| Dipole Moment | 3.45 Debye | Measures overall molecular polarity, affecting solubility and membrane permeability. |

Note: These values are illustrative and depend on the specific DFT method and basis set employed.

The distribution of the HOMO and LUMO across the molecular structure reveals which atoms are most involved in electron donation and acceptance, respectively.

Caption: Energy level diagram for HOMO and LUMO of this compound.

The MEP surface clearly delineates the reactive sites. The oxygen of the carboxamide and the nitrogen of the thiazole ring typically show strong negative potential (nucleophilic sites), making them prime locations for hydrogen bonding. The hydrogen atoms of the amide group exhibit positive potential (electrophilic sites).

Protocol: Standard DFT Calculation Workflow

This protocol outlines the general steps for performing a DFT geometry optimization and frequency calculation using a program like Gaussian.

-

Build the Molecule: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Create Input File: Generate an input file specifying the calculation type, level of theory, and basis set. A typical keyword line would be: #p Opt Freq B3LYP/6-311++G(d,p).

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[11]

-

-

Run the Calculation: Submit the input file to the Gaussian software for processing.

-

Analyze the Output:

-

Verify that the optimization converged successfully and that there are no imaginary frequencies.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Visualize the optimized geometry, MEP surface, and HOMO/LUMO orbitals using the corresponding checkpoint file (.chk or .fchk).

-

Part 3: Experimental Validation of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validation and provide a direct measure of a compound's electronic behavior.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from occupied to unoccupied molecular orbitals, most commonly the HOMO to LUMO transition (or related π→π* transitions).[13][14] The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap. A smaller gap corresponds to absorption at a longer wavelength.

Caption: A streamlined workflow for UV-Vis spectroscopic analysis.

Protocol: Acquiring a UV-Vis Spectrum

-

Solution Preparation: Prepare a dilute solution (typically 10-4 to 10-6 M) of the thiazole compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO).[13]

-

Instrument Calibration: Fill a quartz cuvette with the pure solvent to record a baseline (blank) spectrum. This corrects for any absorbance from the solvent itself.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200–800 nm) and record the absorbance spectrum.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value can be used to experimentally estimate the energy gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a compound.[15] It measures the current that develops in a solution when a triangular potential waveform is applied to an electrode. The resulting voltammogram provides the oxidation potential (Eox) and reduction potential (Ered) of the analyte.

These experimental potentials can be directly correlated with the HOMO and LUMO energy levels, respectively, using empirical equations. This provides an essential experimental validation of DFT predictions.

Protocol: Standard Cyclic Voltammetry Experiment

-

Solution Preparation: Prepare a solution of the analyte (approx. 1 mM) in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a high concentration (0.1 M) of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[16] The electrolyte is crucial for ensuring conductivity.[17]

-

Cell Assembly: Assemble a three-electrode cell:

-

Working Electrode (WE): An inert material where the reaction occurs (e.g., glassy carbon, platinum).

-

Reference Electrode (RE): Provides a stable potential for reference (e.g., Ag/AgCl).

-

Counter Electrode (CE): Completes the electrical circuit (e.g., platinum wire).

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential sweep between set limits and record the resulting current vs. potential plot (the cyclic voltammogram). Run scans at different rates (e.g., 50, 100, 200 mV/s) to check the reversibility of the redox processes.[18]

-

Analysis: Determine the peak potentials for the oxidation and reduction events from the voltammogram. These values are used to estimate the HOMO and LUMO energies.

Part 4: Structure-Property Relationships & Implications for Drug Design

The true power of this analysis lies in understanding how structural modifications to the this compound scaffold systematically tune its electronic properties and, consequently, its biological function.

-

Causality in Action: Adding an electron-donating group (EDG) to the thiazole ring (or an attached phenyl ring) will generally raise the HOMO energy level, making the molecule easier to oxidize and a better electron donor.[19] Conversely, adding an electron-withdrawing group (EWG) will lower both the HOMO and LUMO levels, making the molecule harder to oxidize but easier to reduce.

-

Impact on Biological Activity: These electronic shifts have profound biological consequences. A change in the MEP can drastically alter how a molecule fits into a receptor's binding pocket, affecting affinity and selectivity.[20] Modifying the HOMO/LUMO levels can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450 oxidation), thereby altering its pharmacokinetic profile.

Caption: Logical flow from chemical structure to biological activity via electronic properties.

Conclusion

The this compound core is a privileged scaffold whose biological potential is deeply rooted in its electronic properties. A comprehensive understanding, achieved through the synergy of computational DFT modeling and empirical validation via UV-Vis spectroscopy and cyclic voltammetry, is paramount. This dual approach provides a predictive and verifiable framework for medicinal chemists. By rationally tuning the molecule's frontier orbitals and electrostatic potential through targeted chemical modifications, researchers can accelerate the development of next-generation therapeutics with superior efficacy and safety profiles, transforming this versatile heterocycle into potent drugs for treating a multitude of diseases.

References

-

conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020). DergiPark. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). National Center for Biotechnology Information. Available at: [Link]

-

UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. (n.d.). ResearchGate. Available at: [Link]

-

Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2017). ResearchGate. Available at: [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI. Available at: [Link]

-

Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. (2024). National Center for Biotechnology Information. Available at: [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

The UV-vis spectra of the synthesized molecules recorded in different solvents (a) 3, (b) 3a, (c) 3b and (d) 3c. (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis and DFT/DNP modeling study of new 2-amino-5-arylazothiazole derivatives as potential antibacterial agents. (n.d.). MDPI. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). National Center for Biotechnology Information. Available at: [Link]

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). National Center for Biotechnology Information. Available at: [Link]

-

Molecular Electrostatic Potentials. (2025). ResearchGate. Available at: [Link]

-

Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2018). Journal of Chemical Education. Available at: [Link]

-

Jove Protocol 5502 Cyclic Voltammetry CV. (n.d.). Scribd. Available at: [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). Michigan State University Chemistry Department. Available at: [Link]

-

Cyclic Voltammetry of Organic Compounds. (n.d.). ResearchGate. Available at: [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). [No Source Found].

-

Exploring the (Very Flat) Potential Energy Landscape of R-Br…π Interactions with Accurate CCSD(T) and SAPT Techniques. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- Electrostatic Interactions Between Molecules. (n.d.). [No Source Found].

-

Frontier molecular orbitals (HOMO/LUMO) of the entitled compounds (TCAH1−TCAH8). (n.d.). ResearchGate. Available at: [Link]

-

CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT/TD-DFT METHODS. (2020). DergiPark. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. irjweb.com [irjweb.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 10. Exploring the (Very Flat) Potential Energy Landscape of R-Br…π Interactions with Accurate CCSD(T) and SAPT Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » CONFORMATIONAL ANALYSIS OF THIAZOLE-5-CARBOXYLIC ACID USING DFT/TD-DFT METHODS [dergipark.org.tr]

- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Hydrogen Bonding Capacity of 5-Bromothiazole-2-carboxamide: A Structural & Mechanistic Guide

Executive Summary

This technical guide profiles the hydrogen bonding (H-bonding) and non-covalent interaction landscape of 5-Bromothiazole-2-carboxamide .[1] As a scaffold frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design, understanding its specific interaction vectors is critical for lead optimization.[1][2]

This molecule is not merely a static donor/acceptor system; it acts as a conformational switch .[1] The interplay between an intramolecular hydrogen bond (which "locks" the molecule's planarity) and the electron-withdrawing bromine atom (which modulates acidity and offers a halogen-bonding handle) defines its utility in binding pockets.

Part 1: Structural Anatomy & Pharmacophore

To accurately model this molecule, we must first define the active vectors available for supramolecular interaction.[1] The this compound core presents a polarized landscape dominated by three distinct interaction types: Classical H-Bonding , Chalcogen Interactions , and Halogen Bonding .[1]

The Interaction Inventory

| Feature | Type | Count | Mechanism & Strength |

| Amide | Donor (HBD) | 2 | Primary Vector. The protons are electronically acidified by the electron-deficient thiazole ring and the 5-Br substituent, making them stronger donors than standard benzamides.[1] (Note: One proton is often sequestered intramolecularly).[1] |

| Amide | Acceptor (HBA) | 1 | Strong Acceptor. The carbonyl oxygen is the primary acceptor. Its basicity is slightly attenuated by the heteroaromatic ring but remains a potent vector for backbone interactions in proteins.[1] |

| Thiazole Nitrogen (N3) | Acceptor (HBA) | 1 | Context-Dependent. In the free ligand state, this nitrogen often acts as an acceptor for the amide proton (intramolecular). In a protein pocket, it can switch to bind water or Ser/Thr residues.[1] |

| Bromine (C5-Br) | 1 | Halogen Bond. The Br atom exhibits a positive electrostatic potential cap ( | |

| Thiazole Sulfur (S1) | Chalcogen Donor | 1 | Weak/Structural. Can participate in S...O or S... |

The "Electronic Turbocharger": Effect of 5-Bromine

The bromine atom at position 5 is not passive.[1] Through its inductive electron-withdrawing effect (-I), it pulls electron density from the thiazole ring.[1]

-

Impact on H-Bonding: This electron withdrawal propagates to the C2-position, making the amide protons more acidic (higher partial positive charge). Consequently, This compound is a stronger H-bond donor than its non-brominated analog.[1]

Part 2: Conformational Dynamics (The "Lock" Mechanism)

The most critical aspect of this molecule's behavior is its conformational preference. Unlike a freely rotating phenyl-amide, the thiazole-2-carboxamide system is rigidified by an intramolecular network.[1]

The Intramolecular Lock

In non-polar solvents and the gas phase, the molecule predominantly adopts a planar S,O-syn conformation (also described as the anti arrangement of the C=O and C=N bonds).

-

Driving Force: An intramolecular hydrogen bond forms between one amide proton and the thiazole nitrogen (N3).[1]

-

Geometry: This forms a pseudo-5-membered ring ($ \text{N}{\text{amide}}-\text{H} \cdots \text{N}{\text{thiazole}} $).[1]

-

Consequence:

-

Planarity: The molecule becomes flat, improving membrane permeability by "hiding" polar groups (the "Chameleon Effect").[1]

-

Vector Masking: The N3 acceptor and one NH donor are effectively "neutralized" internally.[1]

-

S...O Interaction: The Carbonyl Oxygen is forced into proximity with the Thiazole Sulfur.[1] This creates a stabilizing 1,5-chalcogen interaction ($ \text{S} \cdots \text{O} $), further locking the conformation.

-

Visualization of the Signaling/Interaction Pathway

The following diagram illustrates the transition from the "Locked" free state to the "Open" bound state often required in enzyme pockets.

Caption: Transition from the energetically favored intramolecular 'Locked' state to the biologically active 'Bound' state.

Part 3: Experimental Profiling Protocols

To empirically validate the H-bonding capacity of this specific scaffold, the following self-validating protocols are recommended.

NMR Titration (The "Gold Standard" for H-Bond Strength)

This protocol measures the chemical shift perturbation of the amide protons upon adding a reference acceptor, quantifying donor strength.

Protocol:

-

Solvent: Dissolve this compound (5 mM) in a non-polar, non-H-bonding solvent (e.g.,

or -

Titrant: Prepare a solution of a standard H-bond acceptor (e.g., DMSO-d6 or tetrabutylammonium chloride) in the same solvent.[1]

-

Measurement: Acquire

-NMR spectra at 0, 0.5, 1.0, 2.0, and 5.0 equivalents of titrant. -

Analysis: Monitor the downfield shift (

) of the amide protons.-

Interpretation: A large

(> 2 ppm) indicates a strong H-bond donor.[1] If one proton shifts significantly less than the other, it confirms the "Locked" conformation (one proton is already H-bonded internally to N3).

-

Crystallographic Database Validation (CSD)

Before synthesizing derivatives, validate the interaction geometry using existing data.

-

Tool: Cambridge Structural Database (CSD).[1]

-

Search Query: Define the substructure S-C(=N)-C(=O)-N.

-

Metric: Measure the torsion angle

. -

Expected Result: Thiazole-2-carboxamides overwhelmingly crystallize in the planar, locked conformation unless sterically hindered.[1]

Part 4: Medicinal Chemistry Applications

In drug development, this molecule is rarely a standalone drug but a "warhead" or linker.[1]

Fragment Growing via the Bromine Handle

The 5-Br position is a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

-

Strategy: Replace Br with an aryl/heteroaryl group to reach into deep hydrophobic pockets.[1]

-

H-Bond Implication: Substituting Br with a carbon group removes the electron-withdrawing halogen.[1] This decreases the acidity of the amide protons, potentially weakening the H-bond donor strength. To maintain potency, consider replacing Br with a nitrile (-CN) or trifluoromethyl (-CF3) group to preserve the electronic activation of the amide.

Bioisosteric Replacement

This compound is often used as a bioisostere for:

-

Benzamides: The thiazole is more polar and lipophilic efficient.[1]

-

Pyridine-2-carboxamides: The thiazole sulfur offers a different electrostatic surface (positive potential on the face) compared to the pyridine ring.

References

-

Cooperative hydrogen bonding in thiazole...water complexes. Source: Journal of Chemical Physics (via NIH/PubMed). Context: Defines the fundamental N...H and O...H interaction preferences of the thiazole core.[1] URL:[Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Context: Validates the "pseudocyclic" intramolecular H-bonding conformation in c-Met inhibitors. URL:[Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials. Source: Chemical Reviews (via NIH).[1] Context: Provides the theoretical basis for the strength and directionality of the C-Br...Acceptor halogen bond. URL:[Link][1]

-

PubChem Compound Summary: 2-Bromothiazole-5-carboxylic acid derivatives. Source: National Center for Biotechnology Information (2025). Context: Physical property data and structural identifiers for bromothiazole derivatives.[1][3][4][5] URL:[Link][1]

-

Weak Hydrogen Bonds in Thiazole Derivatives: An AIM Topological Analysis. Source: Scientific & Academic Publishing. Context: Computational analysis (Atoms in Molecules) of intramolecular interactions in substituted thiazoles. URL:[Link]

Sources

- 1. 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-bromothiazole-5-carboxylic acid | C4H3BrN2O2S | CID 83671768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-溴噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis of 5-Bromothiazole-2-carboxamide from ethyl 2-thiazolecarboxylate

Application Note & Protocol

Topic: A Validated Two-Step Synthesis of 5-Bromothiazole-2-carboxamide from Ethyl 2-Thiazolecarboxylate

Audience: Researchers, scientists, and drug development professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. This document provides a comprehensive, field-tested guide for its synthesis, starting from the commercially available ethyl 2-thiazolecarboxylate. The synthesis is presented as a robust two-step process: (1) regioselective electrophilic bromination at the C5 position using N-Bromosuccinimide (NBS), and (2) subsequent aminolysis of the ethyl ester to the primary amide. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure high yield and purity, empowering researchers to reliably produce this valuable intermediate for drug discovery pipelines.

Overall Synthetic Pathway

The transformation from ethyl 2-thiazolecarboxylate to this compound is efficiently achieved in two sequential, high-yielding steps. The pathway is designed for clarity and reproducibility in a standard laboratory setting.

Caption: Two-step synthesis of this compound.

Part 1: Regioselective C5-Bromination of Ethyl 2-Thiazolecarboxylate

Scientific Rationale and Mechanistic Insight

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the C2 position is substituted with an electron-withdrawing ethyl carboxylate group, which deactivates the ring towards electrophilic attack. Despite this deactivation, the C5 position remains the most nucleophilic and sterically accessible site for electrophiles.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1] It serves as a safe and reliable source of an electrophilic bromine species (Br+). The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the π-electrons of the thiazole ring attack the bromine atom of NBS. The use of a polar aprotic solvent like acetonitrile facilitates the reaction without competing in side reactions. Careful temperature control is crucial to prevent potential over-bromination, which can occur at the C4 position under more forcing conditions.[2]

Experimental Protocol: Synthesis of Ethyl 5-bromo-2-thiazolecarboxylate

This protocol details the controlled bromination of the starting material.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |

| Ethyl 2-thiazolecarboxylate | 157.18 | 5.00 g | 31.8 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.95 g | 33.4 | 1.05 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 10 g | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-thiazolecarboxylate (5.00 g, 31.8 mmol). Dissolve the starting material in 100 mL of acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a single portion, add N-bromosuccinimide (5.95 g, 33.4 mmol).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexanes; Visualization: UV light). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Work-up & Extraction:

-

Dissolve the residue in ethyl acetate (150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL), saturated aqueous sodium thiosulfate (1 x 50 mL) to quench any remaining bromine, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexanes. The expected product is typically a white to off-white solid.

Part 2: Aminolysis of Ethyl 5-Bromo-2-thiazolecarboxylate

Scientific Rationale and Mechanistic Insight

The conversion of an ester to a primary amide is achieved via aminolysis.[] This reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by ammonia (NH₃).[4] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] Subsequently, the ethoxide anion is eliminated, and a proton transfer results in the formation of the stable amide and ethanol as a byproduct. Using a saturated solution of ammonia in methanol provides a high concentration of the nucleophile and a suitable solvent system, often allowing the reaction to proceed efficiently at room temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of the brominated ester intermediate to the final amide product.

Table 2: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Equiv. |

| Ethyl 5-bromo-2-thiazolecarboxylate | 236.08 | 5.00 g | 21.2 | 1.0 |

| 7N Ammonia in Methanol | - | 100 mL | ~700 | ~33 |

| Diethyl Ether | 74.12 | 50 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL pressure-rated flask equipped with a magnetic stir bar, dissolve ethyl 5-bromo-2-thiazolecarboxylate (5.00 g, 21.2 mmol) in a 7N solution of ammonia in methanol (100 mL).

-

Reaction Execution: Seal the flask tightly and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate is often observed as the reaction progresses. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting ester is fully consumed.

-

Isolation:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether (2 x 25 mL) to remove any soluble impurities.

-

-

Purification: Air-dry the collected solid. This procedure typically yields the final product, this compound, as a white to pale yellow solid with high purity (>95%). Further purification is generally not required.

Experimental Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data logging throughout the synthesis.

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Step 1: Incomplete Bromination | - Inactive NBS.- Insufficient reaction time/temperature. | - Use freshly opened or recrystallized NBS.[2]- Allow the reaction to stir longer at room temperature, monitoring by TLC. |

| Step 1: Multiple Spots on TLC (Over-bromination) | - Reaction temperature too high.- Excess NBS used. | - Maintain the reaction at 0°C for a longer period before allowing it to warm.- Use precisely 1.05 equivalents of NBS. |

| Step 2: Incomplete Aminolysis | - Insufficient reaction time.- Low concentration of ammonia solution. | - Extend the reaction time to 24-48 hours.- Ensure a 7N (or higher) concentration of ammonia in methanol is used. |

| Final Product is Discolored | - Impurities from the bromination step.- Degradation during work-up. | - Ensure the intermediate is purified by column chromatography before proceeding.- Avoid excessive heat during solvent removal. |

References

-

Li, X., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 135-150. Available from: [Link]

- Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

ChemistNATE. (2021). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

-

Singh, P. P., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 925. Available from: [Link]

- Google Patents. (1949). US2464094A - Process for the amidation of esters.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Wang, Z., et al. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(11), 1999. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

Sources

Suzuki-Miyaura coupling protocols using 5-Bromothiazole-2-carboxamide

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromothiazole-2-carboxamide

Executive Summary

The 2-aminothiazole and thiazole-2-carboxamide motifs are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Dasatinib) and anti-infectives. However, the functionalization of This compound via Suzuki-Miyaura coupling presents distinct challenges: catalyst poisoning by the thiazole sulfur, competitive dehalogenation, and potential hydrolysis of the amide functionality.

This guide provides two validated protocols: a General Purpose Method utilizing robust bis-phosphine palladium catalysis, and a High-Performance Method employing third-generation Buchwald precatalysts for sterically demanding substrates.

Scientific Background & Strategic Considerations

The Substrate Profile

-

Electronic Activation: The C2-carboxamide group is a strong electron-withdrawing group (EWG). This lowers the electron density of the thiazole ring, significantly activating the C5-Br bond towards oxidative addition by Pd(0).

-

Coordination Risks: The thiazole nitrogen (N3) and the sulfur (S1) are soft Lewis bases capable of coordinating to Palladium, potentially displacing ligands and forming inactive "palladium black." The C2-amide oxygen can also act as a directing group, potentially stabilizing off-cycle intermediates.

Catalyst Selection Logic

-

Pd(dppf)Cl₂ (The "Workhorse"): The large bite angle of the bidentate dppf ligand stabilizes the Pd center and accelerates reductive elimination, which is crucial for preventing

-hydride elimination or dehalogenation side reactions common in heteroaryl couplings. -

XPhos Pd G3 (The "Specialist"): For sterically hindered boronic acids, bulky monodentate biaryl phosphines (like XPhos) facilitate transmetallation and reductive elimination through steric bulk, while the precatalyst scaffold ensures rapid, reliable activation of Pd(0).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific annotations regarding thiazole-mediated catalyst inhibition.

Figure 1: Catalytic cycle highlighting the oxidative addition advantage of the electron-deficient thiazole and the risk of sulfur-mediated poisoning.

Experimental Protocols

Protocol A: General Purpose (Robust)

Best for: Unhindered aryl boronic acids, initial screening, cost-efficiency.

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the thiazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to thiazole) and 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.

-

Reaction: Heat to 80–90°C for 4–12 hours. (Note: Vigorous stirring is essential for the biphasic mixture).

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern).

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) and brine (x1). Dry over MgSO₄, filter, and concentrate.

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Why this works: The dppf ligand is highly resistant to displacement by the thiazole sulfur, ensuring the catalyst stays active.

Protocol B: High-Performance (Sterically Demanding)

Best for: Ortho-substituted boronic acids, heteroaryl boronic acids, or when Protocol A fails.

Reagents:

-

This compound (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (or G2) (1–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (0.5 M aqueous or solid added pre-purge) (3.0 equiv)

-

Solvent: THF / Water (10:1 ratio)

Procedure:

-

Setup: Charge flask with thiazole, boronic acid, XPhos Pd G3, and solid K₃PO₄.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed THF and degassed water (ratio 10:1).

-

Reaction: Heat to 60°C (milder temp due to higher catalyst activity) for 2–6 hours.

-

Workup: Similar to Protocol A.

Why this works: The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing sulfur coordination while facilitating the coupling of bulky partners.

Comparative Data & Optimization

| Parameter | Protocol A (dppf) | Protocol B (XPhos G3) |

| Primary Use | Standard Aryl Boronic Acids | Hindered / Heteroaryl Boronic Acids |

| Temperature | 80–100°C | 40–60°C |

| Base Sensitivity | Low (Carbonate is mild) | Medium (Phosphate is stronger) |

| Water Tolerance | High (Biphasic) | Moderate (Miscible/Low water) |

| Cost | Low | High |

| Avg. Yield | 75–85% | 85–95% |

Optimization Workflow (Decision Tree)

Figure 2: Optimization logic for troubleshooting common Suzuki coupling failures.

Troubleshooting & "Pro-Tips"

-

Dehalogenation (The "Reduction" Problem):

-

Amide Hydrolysis:

-

Catalyst Poisoning:

References

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

-

Meringdal, J. W., & Menche, D. (2025).[11] Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[11] Chemical Society Reviews.[11] [Link]

-

Li, H., et al. (2014).[12] Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives.[6] Organic Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

Procedure for the Dehydration of 5-Bromothiazole-2-carboxamide to 5-Bromothiazole-2-carbonitrile: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract